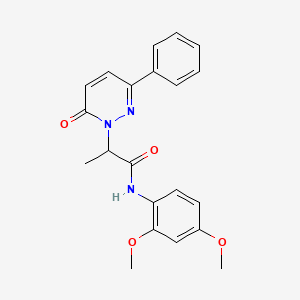

N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

CAS No.:

Cat. No.: VC10439486

Molecular Formula: C21H21N3O4

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21N3O4 |

|---|---|

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |

| Standard InChI | InChI=1S/C21H21N3O4/c1-14(21(26)22-18-10-9-16(27-2)13-19(18)28-3)24-20(25)12-11-17(23-24)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,22,26) |

| Standard InChI Key | MSPSGOBRMQBHCJ-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NC1=C(C=C(C=C1)OC)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |

| Canonical SMILES | CC(C(=O)NC1=C(C=C(C=C1)OC)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Introduction

Synthesis

The synthesis of N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide involves the following steps:

-

Formation of the Pyridazinone Core:

-

The pyridazinone ring is typically synthesized through cyclization reactions involving hydrazine derivatives and β-keto esters or diketones.

-

-

Attachment of the Phenyl Group:

-

A phenyl group is introduced at the 3-position of the pyridazinone ring via Friedel-Crafts acylation or similar methods.

-

-

Amide Bond Formation:

-

The amide bond between the pyridazinone core and the dimethoxyphenyl moiety is formed through condensation reactions using reagents such as carbodiimides or acid chlorides.

-

-

Introduction of Dimethoxy Substituents:

-

The dimethoxyphenyl group (2,4-dimethoxyphenyl) is introduced via substitution reactions involving methoxy groups.

-

These steps are optimized to ensure high yields and purity of the final product.

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery due to:

-

The pyridazinone core, which is known for its bioactivity in various pharmaceutical contexts.

-

The presence of hydrogen bond donors/acceptors, making it a candidate for enzyme or receptor binding.

Biological Activity

Although specific bioactivities for this compound are not well-documented, related pyridazinone derivatives have shown:

-

Anti-inflammatory properties.

-

Antitumor activity.

-

Enzyme inhibition (e.g., VEGFR inhibitors).

Further studies such as molecular docking and in vitro assays are necessary to confirm its biological activity.

Comparative Analysis

To better understand this compound's significance, we compare it with structurally similar derivatives:

| Compound Name | Molecular Formula | Weight (g/mol) | Potential Use |

|---|---|---|---|

| N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin...) | C21H21N3O4 | 379.41 | Anti-inflammatory potential |

| N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene... | C16H13N3O2S | 325.40 | Anti-cancer research |

| N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin...) | C20H19N3O4 | 365.40 | Enzyme inhibition studies |

Research Gaps:

-

Lack of experimental data on pharmacokinetics and toxicity.

-

Limited information on biological targets and mechanisms of action.

Future Directions:

-

Conduct computational studies such as molecular docking to predict binding affinity with biological targets.

-

Perform in vitro and in vivo assays to evaluate therapeutic efficacy.

-

Explore structural modifications to enhance activity and reduce potential side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume